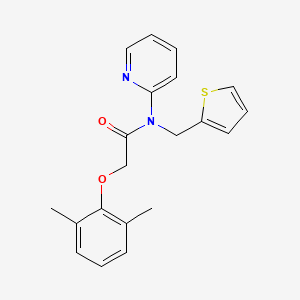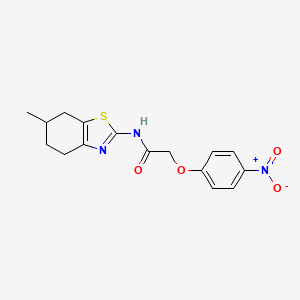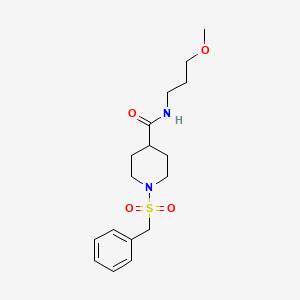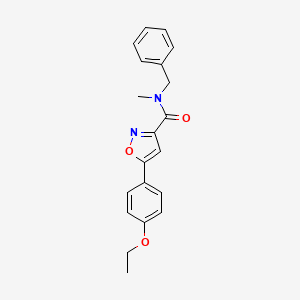![molecular formula C13H14N4O4S2 B14985221 N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985221.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with morpholine to form N-(4-morpholinosulfonyl)aniline. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring through cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-formyl-N-2-hydroxyethylaniline.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring yields N-formyl-N-2-hydroxyethylaniline .
Aplicaciones Científicas De Investigación
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylmorpholine: Undergoes oxidation to yield N-formyl-N-2-hydroxyethylaniline.
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its combination of a morpholine ring, a sulfonyl group, and a thiadiazole ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H14N4O4S2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C13H14N4O4S2/c18-13(12-9-22-16-15-12)14-10-1-3-11(4-2-10)23(19,20)17-5-7-21-8-6-17/h1-4,9H,5-8H2,(H,14,18) |
Clave InChI |
IPHJOEAPCCRLCX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14985142.png)
![ethyl 1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B14985149.png)
![2-(2-Fluorophenoxy)-N-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]acetamide](/img/structure/B14985150.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14985157.png)


![4-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B14985169.png)
![5-(3,4-dimethylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14985188.png)
![4-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14985189.png)

![2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B14985201.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14985206.png)
![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B14985208.png)

